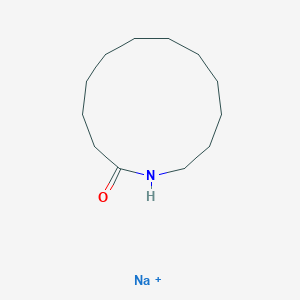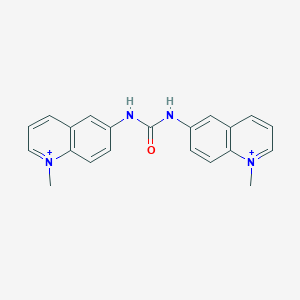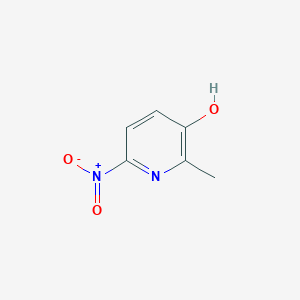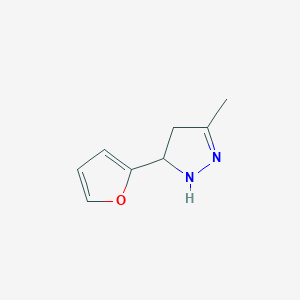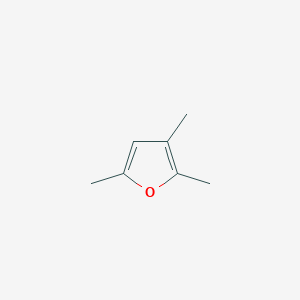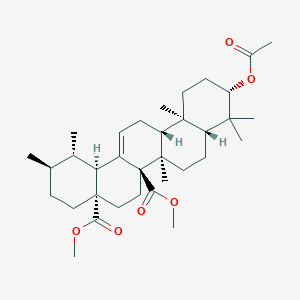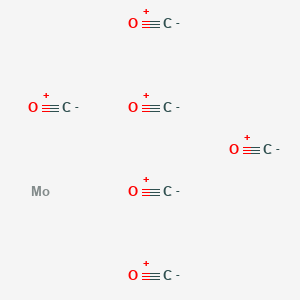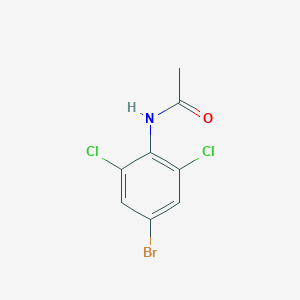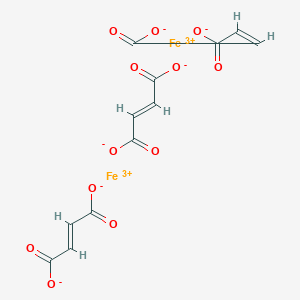
Iron(III) Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron is an essential mineral required for various physiological functions in the human body. Iron(III) Fumarate, also known as Ferric Fumarate, is a form of iron supplement used to treat iron deficiency anemia. This compound is a combination of iron and fumaric acid, which is a naturally occurring organic acid. Iron(III) Fumarate is commonly used in pharmaceuticals as a source of iron due to its high solubility and bioavailability.
Mechanism of Action
Iron(III) Fumarate works by increasing the levels of iron in the body, which is required for the production of hemoglobin. Hemoglobin is a protein found in red blood cells that carries oxygen to the body's tissues. Iron(III) Fumarate is absorbed in the small intestine and transported to the bone marrow, where it is used for the production of red blood cells.
Biochemical and Physiological Effects
Iron(III) Fumarate has several biochemical and physiological effects on the body. It helps in the production of red blood cells, which are required for the transport of oxygen to the body's tissues. Iron(III) Fumarate also plays a role in the synthesis of DNA and the production of energy in the body. Additionally, Iron(III) Fumarate has been shown to have antioxidant properties, which help in reducing oxidative stress in the body.
Advantages and Limitations for Lab Experiments
Iron(III) Fumarate has several advantages when used in lab experiments. It is highly soluble in water, making it easy to dissolve in solutions. Additionally, Iron(III) Fumarate has a high bioavailability, which makes it an effective source of iron. However, Iron(III) Fumarate has some limitations, such as its tendency to form complexes with other compounds, which can affect the accuracy of experiments.
Future Directions
There are several future directions for research on Iron(III) Fumarate. One potential area of study is the use of Iron(III) Fumarate in cancer therapy. More research is needed to determine the efficacy of Iron(III) Fumarate in inducing apoptosis in cancer cells. Additionally, future research could focus on the development of new formulations of Iron(III) Fumarate that have improved bioavailability and solubility. Another potential area of study is the use of Iron(III) Fumarate in the treatment of neurodegenerative diseases, such as Alzheimer's disease. More research is needed to determine the potential benefits of Iron(III) Fumarate in these conditions.
Conclusion
Iron(III) Fumarate is a compound that has several potential therapeutic applications. It is commonly used as a source of iron in the treatment of iron deficiency anemia. Additionally, Iron(III) Fumarate has been studied for its potential use in cancer therapy and the treatment of neurodegenerative diseases. While more research is needed to determine the efficacy of Iron(III) Fumarate in these conditions, it is clear that this compound has significant potential for future research and development.
Synthesis Methods
Iron(III) Fumarate can be synthesized by reacting iron oxide or iron hydroxide with fumaric acid. The reaction takes place in the presence of water and heat, resulting in the formation of Iron(III) Fumarate. The purity of the compound can be enhanced by recrystallization.
Scientific Research Applications
Iron(III) Fumarate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating iron deficiency anemia and improving the quality of life in patients with chronic kidney disease. Additionally, Iron(III) Fumarate has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
properties
CAS RN |
14451-00-4 |
|---|---|
Product Name |
Iron(III) Fumarate |
Molecular Formula |
C12H6Fe2O12 |
Molecular Weight |
453.86 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;(E)-but-2-enedioate;iron(3+) |
InChI |
InChI=1S/3C4H4O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b2*2-1+;2-1-;; |
InChI Key |
IMWCPTKSESEZCL-SPSNFJOYSA-H |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Fe+3].[Fe+3] |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Other CAS RN |
14451-00-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



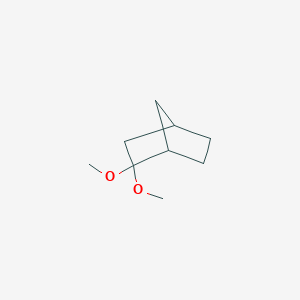
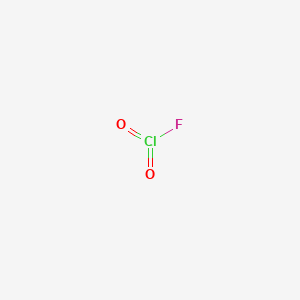
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
